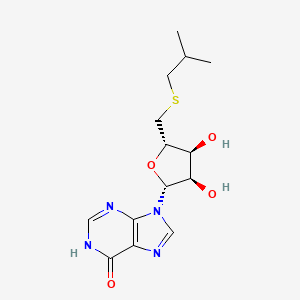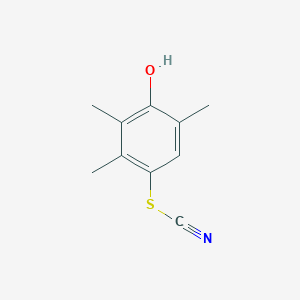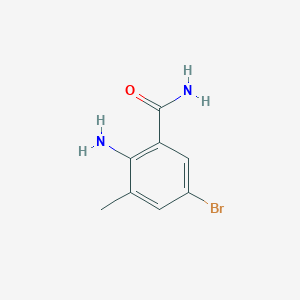
N-(5-aminopyridin-2-yl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-aminopyridin-2-yl)methanesulfonamide is an organic compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and industrial processes. The presence of both amino and sulfonylamino groups in the structure of this compound makes it a versatile compound with unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-aminopyridin-2-yl)methanesulfonamide can be achieved through various synthetic routes. One common method involves the reaction of pyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonia or an amine to introduce the amino group. The reaction conditions typically involve moderate temperatures and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: N-(5-aminopyridin-2-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The sulfonylamino group can be reduced to a sulfonamide using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Sulfonamide derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
Aplicaciones Científicas De Investigación
N-(5-aminopyridin-2-yl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(5-aminopyridin-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The amino and sulfonylamino groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways and cellular processes.
Comparación Con Compuestos Similares
5-Amino-pyrazole: Another nitrogen-containing heterocycle with applications in medicinal chemistry.
Methanesulfonamide: A simpler sulfonamide derivative used in various chemical reactions.
Pyridine: The parent compound of N-(5-aminopyridin-2-yl)methanesulfonamide, widely used in organic synthesis.
Uniqueness: this compound is unique due to the presence of both amino and sulfonylamino groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C6H9N3O2S |
|---|---|
Peso molecular |
187.22 g/mol |
Nombre IUPAC |
N-(5-aminopyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C6H9N3O2S/c1-12(10,11)9-6-3-2-5(7)4-8-6/h2-4H,7H2,1H3,(H,8,9) |
Clave InChI |
GCQXSKNZSJHYKS-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC1=NC=C(C=C1)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

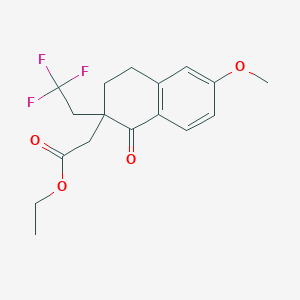
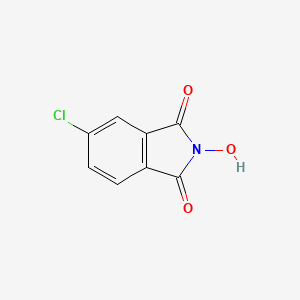
![[(4-Chlorobenzoyl)oxy]carbonimidoyl](/img/structure/B8674530.png)

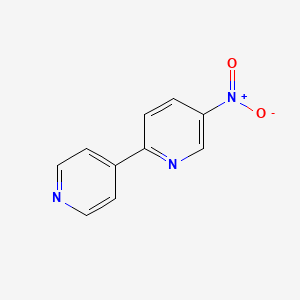
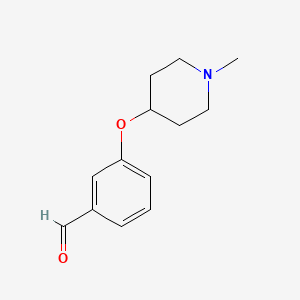
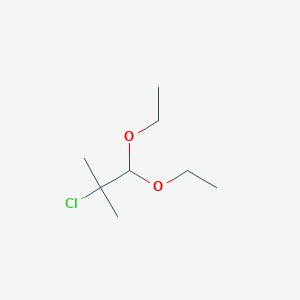
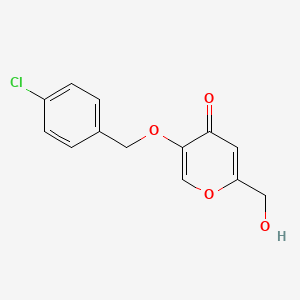
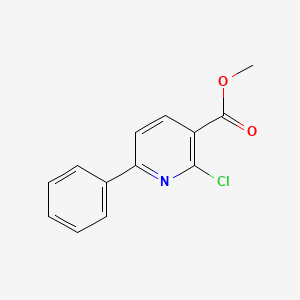
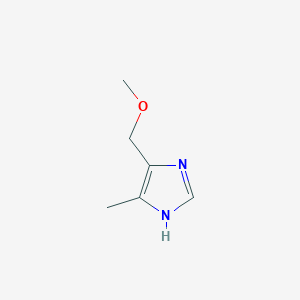
![4-[4-(2,2,2-Trifluoroacetylamino)phenyl]butyric acid](/img/structure/B8674586.png)
